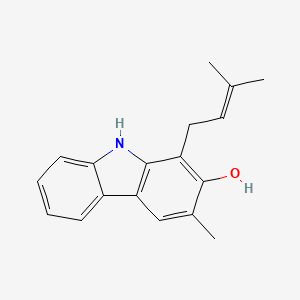
Mukoenine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of a group of naturally occurring alkaloids that have shown various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Mukoenine A involves a seven-step sequence. The key step in this synthesis is the construction of the carbazole framework through the electrocyclization of a 6π-electron system, which includes an allene intermediate . The synthesis also involves selenoetherification of the o-allylic phenol moiety to construct the pyran ring .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Mukoenine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactivity of carbazole alkaloids.
Biology: It has shown potential as an anti-inflammatory and antioxidant agent.
Medicine: Research suggests it may have anticancer properties.
Industry: Its unique chemical structure makes it a candidate for developing new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Mukoenine A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways . The exact molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mukoenine B
- Mukoenine C
- Murrastifoline-F
- Bis-2-hydroxy-3-methylcarbazole
- Bismahanine
- Bikoeniquinone-A
- Bismurrayaquinone-A
Uniqueness
Mukoenine A is unique due to its specific carbazole framework and the presence of a prenyl group, which contributes to its distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
155519-81-6 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
3-methyl-1-(3-methylbut-2-enyl)-9H-carbazol-2-ol |
InChI |
InChI=1S/C18H19NO/c1-11(2)8-9-14-17-15(10-12(3)18(14)20)13-6-4-5-7-16(13)19-17/h4-8,10,19-20H,9H2,1-3H3 |
InChI-Schlüssel |
PURITTXNCHNYEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1O)CC=C(C)C)NC3=CC=CC=C32 |
melting_point |
106 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



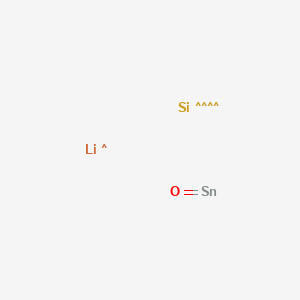
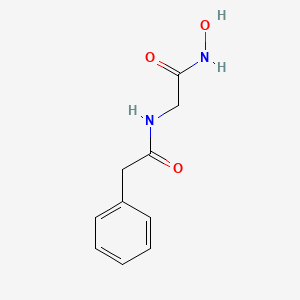

![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

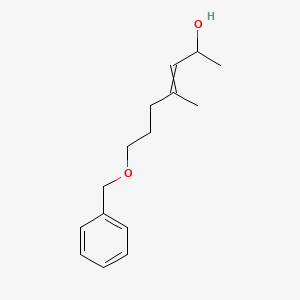
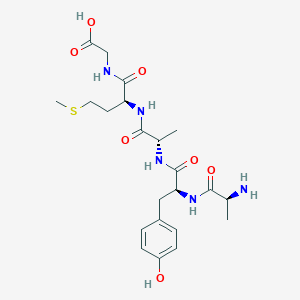
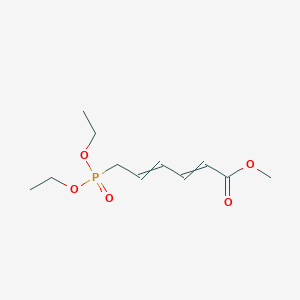
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
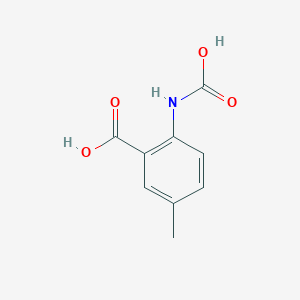
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
